
rac-Clopidogrel Carboxylic Acid Hydrochloride
Übersicht
Beschreibung
rac-Clopidogrel Carboxylic Acid Hydrochloride is a metabolite of clopidogrel, a widely used antiplatelet medication. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. It is primarily used in pharmaceutical research and development as a reference standard and impurity marker .
Wirkmechanismus
Target of Action
The primary target of rac-Clopidogrel Carboxylic Acid Hydrochloride, also known as Clopidogrel, is the P2Y12 component of ADP receptors on the platelet surface . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation .
Mode of Action
Clopidogrel requires in vivo biotransformation to an active thiol metabolite . This active metabolite irreversibly blocks the P2Y12 component of ADP receptors on the platelet surface . This action prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor by Clopidogrel’s active metabolite disrupts the ADP-mediated activation of the GPIIb/IIIa receptor complex. This disruption prevents fibrinogen binding, platelet-platelet interaction, and ultimately, platelet aggregation .
Pharmacokinetics
Approximately 85% of absorbed Clopidogrel undergoes first-pass metabolism by carboxylesterase 1 in the liver to an inactive carboxylic acid derivative . The remaining 15% is metabolized by the cytochrome P450 (CYP) system to generate its active metabolite via a two-step bioactivation process . These ADME properties significantly impact the bioavailability of Clopidogrel .
Result of Action
The molecular and cellular effects of Clopidogrel’s action primarily involve the reduction of platelet aggregation. This reduction decreases the risk of thrombotic events, such as myocardial infarction and stroke .
Action Environment
The action, efficacy, and stability of Clopidogrel can be influenced by various environmental factors. For instance, genetic variations in the enzymes involved in Clopidogrel’s metabolism, particularly CYP2C19, can affect the drug’s antiplatelet activity . Additionally, interactions with other drugs metabolized by the same enzymes can alter Clopidogrel’s effectiveness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-Clopidogrel Carboxylic Acid Hydrochloride involves the hydrolysis of clopidogrel to produce its carboxylic acid derivative. This process typically requires acidic or basic conditions to facilitate the hydrolysis reaction. The resulting carboxylic acid is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
rac-Clopidogrel Carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Conversion of clopidogrel to its carboxylic acid derivative.
Oxidation: Potential oxidation of the thienopyridine ring.
Substitution: Possible substitution reactions on the aromatic ring.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.
Major Products Formed
The major product formed from the hydrolysis of clopidogrel is this compound. Other potential products include oxidized derivatives and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
1. Quantification Methodologies
The development of reliable quantification methods for rac-Clopidogrel Carboxylic Acid Hydrochloride is essential for pharmacokinetic studies. A notable study validated a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of clopidogrel and its metabolites, including the carboxylic acid derivative. This method demonstrated high accuracy and precision, with linearity established across various concentrations in feline plasma .
2. Stability Assessments
Stability studies have shown that rac-Clopidogrel Carboxylic Acid remains stable at room temperature for up to one week and at -80°C for nine months. This stability is critical for accurate pharmacokinetic assessments and therapeutic drug monitoring .
Clinical Applications
1. Therapeutic Monitoring
Rac-Clopidogrel Carboxylic Acid is utilized in therapeutic drug monitoring to evaluate patient responses to clopidogrel therapy. It serves as a biomarker to assess the efficacy of antiplatelet treatment, particularly in patients with varying metabolic profiles due to genetic polymorphisms affecting CYP2C19 enzyme activity .
2. Drug Interaction Studies
The compound is also instrumental in studying drug interactions that may affect clopidogrel's efficacy. For instance, the impact of food on clopidogrel bioavailability has been extensively researched, showing significant increases in drug exposure when administered with food compared to fasting conditions. This information is crucial for optimizing dosing regimens in clinical practice .
Research and Development
1. Reference Standards
this compound is frequently used as a reference standard in the development and validation of analytical methods for clopidogrel and its metabolites. This application is vital for ensuring the accuracy and reliability of pharmacological studies .
2. Formulation Development
The compound is also involved in the formulation development of new clopidogrel products, ensuring that bioavailability and therapeutic effectiveness are maintained across different formulations .
Case Studies
1. Feline Pharmacokinetics
A pilot pharmacokinetic study involving healthy cats demonstrated the utility of rac-Clopidogrel Carboxylic Acid in understanding the pharmacodynamics of clopidogrel. The study validated the methodology for measuring plasma concentrations of both clopidogrel and its carboxylic acid metabolite, providing insights into their stability and metabolism in feline subjects .
2. Human Studies
Clinical trials have assessed the safety and efficacy of clopidogrel, with significant findings regarding its impact on reducing ischemic events in patients with cardiovascular diseases. The role of rac-Clopidogrel Carboxylic Acid as a metabolite has been pivotal in these studies, aiding in the understanding of individual patient responses based on genetic factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clopidogrel: The parent compound, an antiplatelet medication.
Ticlopidine: Another thienopyridine antiplatelet drug with a similar mechanism of action.
Prasugrel: A newer thienopyridine with a faster onset of action and more potent antiplatelet effects.
Uniqueness
rac-Clopidogrel Carboxylic Acid Hydrochloride is unique as it serves as a key metabolite and impurity marker in the study and quality control of clopidogrel. Its presence and concentration can provide valuable insights into the metabolic pathways and stability of clopidogrel formulations .
Biologische Aktivität
Rac-Clopidogrel Carboxylic Acid Hydrochloride is a significant metabolite of clopidogrel, an antiplatelet medication widely used in the prevention of cardiovascular events. Understanding its biological activity is crucial for evaluating its role in pharmacotherapy and its potential implications in clinical settings.
The primary biological activity of this compound involves its interaction with the P2Y12 receptor , a subtype of ADP receptors located on platelet surfaces. The compound acts as an antagonist to this receptor, which is essential for platelet activation and aggregation.
- Biotransformation : Clopidogrel itself is a prodrug that requires metabolic activation to exert its pharmacological effects. Approximately 85% of clopidogrel undergoes first-pass metabolism, leading to the formation of the inactive carboxylic acid derivative, while about 15% is converted by cytochrome P450 enzymes into the active thiol metabolite that inhibits platelet aggregation .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key aspects:
- Absorption and Distribution : Following oral administration, clopidogrel is rapidly absorbed, but its carboxylic acid form is primarily a result of hepatic metabolism.
- Half-life : The half-life of the carboxylic acid metabolite is significantly longer than that of the active metabolite, influencing its overall therapeutic efficacy and safety profile.
- Elimination : The compound is primarily excreted via urine, with a minor fraction found in feces .
Clinical Implications
Clinical studies have demonstrated that the use of clopidogrel, and by extension its carboxylic acid derivative, significantly reduces the incidence of cardiovascular events such as myocardial infarction and stroke.
Case Studies
- CAPRIE Study : This pivotal trial involved 19,185 patients with atherothrombosis. Results indicated that clopidogrel reduced new ischemic events compared to aspirin (ASA), with a relative risk reduction of 8.7% .
- CURE Trial : In this study, patients receiving clopidogrel in conjunction with ASA exhibited a significant reduction in major cardiovascular events compared to those receiving placebo. The major bleeding event rates were dose-dependent on ASA, highlighting the importance of careful dosing to minimize adverse effects .
Adverse Effects
Despite its efficacy, this compound is associated with adverse effects, primarily bleeding complications. The incidence was noted to be higher during the initial month of treatment, emphasizing the need for monitoring during this period .
Comparative Bioavailability
Research comparing different formulations of clopidogrel has shown that food intake can affect the bioavailability of its metabolites. Specifically, studies indicated that the maximum concentration (Cmax) of clopidogrel carboxylic acid decreased by 10-16% under fed conditions without altering overall antiplatelet activity .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKSIOUPGDBSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.